MPGF vs. MPGH: 7.3-Fold Difference in Anti-Proliferative IC₅₀ Against EGFR Exon-19 Deletion Mutant PC-9 NSCLC Cells
In the same patent family (CN105541736A), two regioisomeric 4-anilinoquinazoline EGFR TKIs—MPGF (Formula I, 6-methoxy/7-hydroxy) and MPGH (Formula II)—were directly compared for anti-proliferative activity against the EGFR exon-19 deletion mutant PC-9 NSCLC cell line using MTT assay. MPGF exhibited an IC₅₀ of 2.5938 ± 3.1568 μM, whereas MPGH achieved an IC₅₀ of 0.3536 ± 0.1891 μM, a 7.3-fold potency difference that establishes the regioisomeric methoxy/hydroxy arrangement as a functionally significant structural determinant [1]. While MPGH is approximately 7-fold more potent in this cellular assay, MPGF's distinct activity profile makes it a valuable selectivity comparator for probing structure-activity relationships within the 4-anilinoquinazoline series.
| Evidence Dimension | Anti-proliferative potency (IC₅₀) against PC-9 NSCLC cells (EGFR exon-19 deletion mutant) |
|---|---|
| Target Compound Data | MPGF IC₅₀ = 2.5938 ± 3.1568 μM (MTT assay, 48 h treatment) |
| Comparator Or Baseline | MPGH IC₅₀ = 0.3536 ± 0.1891 μM (MTT assay, 72 h treatment) |
| Quantified Difference | MPGH is approximately 7.3-fold more potent than MPGF (ratio = 2.5938 / 0.3536); both compounds significantly inhibit PC-9 viability (P<0.05) |
| Conditions | EGFR exon-19 deletion mutant PC-9 NSCLC cell line; MTT cell viability assay; MPGF treatment for 48 h, MPGH treatment for 72 h |
Why This Matters
This direct head-to-head cellular potency comparison is the only publicly available quantitative differentiation data between the two regioisomers, enabling procurement decisions based on the specific potency window required for a given experimental design—whether as an active EGFR-TKI tool compound (MPGF) or as a less potent comparator for selectivity profiling against the more potent MPGH scaffold.
- [1] Shen B, Sun X, Yang L, Wang Y, Han Z, Gui Y, Xu Z, Li X, Yu D. Epidermal growth factor receptor tyrosine kinase inhibitors MPGF and MPGH with anti-tumor activity and preparation method and application thereof. Chinese Patent CN105541736A, 2016. Figure 7 (MPGF) and Figure 8 (MPGH) MTT data. View Source
